![molecular formula C23H17F2NO4 B3001849 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid CAS No. 2287283-57-0](/img/structure/B3001849.png)

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

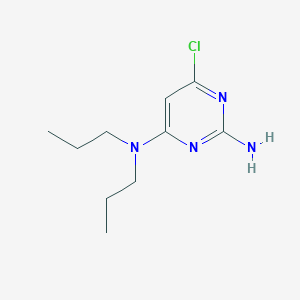

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid is a complex organic compound known for its unique structural properties and diverse applications in scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for amino acids.

Wirkmechanismus

Target of Action

The primary target of EN300-6740617 is the interaction between calreticulin (CRT) and the leukocyte adhesion molecule integrin . CRT is a multifunctional protein that plays a crucial role in cellular processes such as protein folding and quality control . Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion .

Mode of Action

EN300-6740617 inhibits the adhesion and infiltration of various leukocytes by blocking the interaction between CRT and integrin . This is achieved by associating with CRT, thereby preventing the binding of integrin .

Biochemical Pathways

The compound affects the leukocyte adhesion cascade, a series of steps that leukocytes follow to navigate from the blood stream to sites of inflammation . By inhibiting the interaction between CRT and integrin, EN300-6740617 suppresses the adhesion and infiltration of leukocytes into inflamed sites .

Result of Action

The result of EN300-6740617’s action is a significant anti-inflammatory effect. This is demonstrated by the suppression of leukocyte adhesion and infiltration into inflamed sites, which are key processes in the inflammatory response .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,5-difluorobenzoic acid with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: It can participate in peptide coupling reactions, forming amide bonds with other amino acids.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a catalyst.

Hydrolysis: Piperidine in DMF.

Coupling Reactions: Carbodiimides such as EDCI or DCC, often in the presence of HOBt or HOAt.

Major Products Formed

Substitution Reactions: Substituted benzoic acid derivatives.

Hydrolysis: Free amino acids.

Coupling Reactions: Peptide chains with the Fmoc group removed.

Wissenschaftliche Forschungsanwendungen

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid has several applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Material Science: Involved in the synthesis of polyamides and other polymers with enhanced thermal stability and solubility.

Organic Light-Emitting Diodes (OLEDs): Utilized in the development of high-performance OLEDs.

Biochemical Research: Used in the formation of carbamates and dipeptidyl urea esters for potential biochemical applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid

- N-Fmoc-aminomethylbenzoic acid

- Fmoc-aminomethylcyclohexanecarboxylic acid

Uniqueness

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid is unique due to the presence of both the Fmoc group and the difluorobenzoic acid moiety, which provides distinct reactivity and stability compared to other similar compounds. This combination allows for specific applications in peptide synthesis and material science that may not be achievable with other compounds .

Eigenschaften

IUPAC Name |

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F2NO4/c24-20-10-18(22(27)28)21(25)9-13(20)11-26-23(29)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-10,19H,11-12H2,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEXOXOLKNEUSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=C(C=C4F)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B3001774.png)

![N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B3001777.png)

![3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B3001779.png)

![Ethyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3001781.png)

![{4-[3'-(3,4-Dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazol-3-yl]phenyl}dimethylamine](/img/structure/B3001782.png)

![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-3-methyl-5-(morpholine-4-sulfonyl)-1-benzofuran-2-carboxamide](/img/structure/B3001783.png)

![ethyl 3-[(4-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B3001784.png)

![6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B3001788.png)